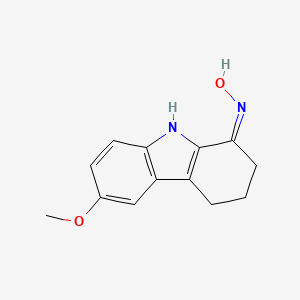

(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

Description

Properties

IUPAC Name |

(NZ)-N-(6-methoxy-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-8-5-6-11-10(7-8)9-3-2-4-12(15-16)13(9)14-11/h5-7,14,16H,2-4H2,1H3/b15-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGBCDCTUCRFQO-QINSGFPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC\3=C2CCC/C3=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime typically involves the condensation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso compounds.

Reduction: The oxime can be reduced to form amines.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes and receptors, modulating their activity. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of neurotransmitters. By inhibiting this enzyme, the compound can increase the levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurodegenerative diseases.

Comparison with Similar Compounds

Crystal Structure and Conformation

The parent compound, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, exhibits a non-planar carbazole core with a dihedral angle of 1.69° between the benzene and pyrrole rings . The cyclohexene ring adopts an envelope conformation, stabilized by intermolecular interactions:

The oxime derivative retains this non-planarity but introduces additional hydrogen-bonding sites via the -NOH group.

Physicochemical Data

- Molecular formula : C₁₃H₁₃N₂O₂ (oxime derivative; inferred from ).

- Melting point : Parent compound melts at 213–214°C ; oxime derivatives typically exhibit higher melting points due to increased polarity.

- Solubility: The methoxy group improves solubility in organic solvents (e.g., ethanol, acetone), while the oxime may enhance water affinity .

Comparison with Similar Compounds

Substituent Effects on Structure and Activity

Key Observations

Non-Planarity: Methoxy, chloro, and bromo substituents induce carbazole non-planarity (dihedral angles 1.35–1.69°), while methyl derivatives may retain planarity due to reduced steric effects .

Hydrogen Bonding : Oxime and halogen (Cl, Br) substituents promote intermolecular interactions, critical for crystal packing and biological activity .

Oxime-Specific Features: The oxime group in (Z)-configuration introduces stereoelectronic effects, enabling tautomerism (oxime ⇌ nitroso) and additional H-bond donor/acceptor sites .

Biological Activity

(Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (CAS No. 837378-68-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

The synthesis of this compound typically involves the condensation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one with hydroxylamine in the presence of an acid catalyst under reflux conditions. The resulting product is purified through filtration and recrystallization.

Chemical Structure:

- Molecular Formula: C13H14N2O2

- Molecular Weight: 230.26 g/mol

- CAS Number: 837378-68-4

Antibacterial and Antifungal Properties

Research has indicated that this compound exhibits significant antibacterial and antifungal activities. Its structure allows it to interact with microbial enzymes or cell membranes, leading to inhibition of growth in various bacterial and fungal strains .

Neuroprotective Effects

The compound has been investigated for its neuroprotective potential, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it may act as a multi-target inhibitor affecting pathways involved in neuronal cell survival and apoptosis. Its efficacy was evaluated through in vitro assays demonstrating reduced cell death in neuronal cultures exposed to neurotoxic agents .

Anti-Prion Activity

In a study focused on prion diseases, derivatives of carbazole compounds were evaluated for their ability to inhibit prion replication in TSE-infected cells. The results indicated that structural modifications similar to those found in this compound could enhance anti-prion activity significantly .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism and fungal growth.

- Cell Signaling Modulation: It potentially alters signaling pathways related to cell survival and apoptosis in neuronal cells.

- Interaction with Protein Aggregates: Its structure allows it to bind effectively with misfolded proteins associated with prion diseases.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for (Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime?

- Methodology : The oxime derivative can be synthesized by reacting 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (prepared via acid-catalyzed cyclization of hydrazones) with hydroxylamine hydrochloride in methanol under reflux. Pyridine is used catalytically to drive the reaction. Purification involves recrystallization from acetone or ethanol .

- Key Parameters : Monitor reaction progress via TLC. Typical yields range from 67–72%, depending on recrystallization efficiency .

Q. How is the (Z)-configuration of the oxime confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL) for structure refinement and ORTEP-III for graphical representation of the molecular geometry. Hydrogen bonding patterns (e.g., N–H···O interactions) in the crystal lattice can further corroborate the configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Analyze methoxy protons (δ ~3.8–4.0 ppm) and oxime proton (δ ~8–10 ppm).

- IR : Confirm oxime formation via N–O stretch (~930 cm⁻¹) and C=N stretch (~1640 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 247.12) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Methodology : Analyze hydrogen bonds (e.g., N9–H9···O1 and C2–H2A···O2) and C–H···π interactions using crystallographic data. Graph set analysis (e.g., R₂²(10) motifs) reveals supramolecular architectures. Non-covalent interactions stabilize the non-planar carbazole unit, with dihedral angles between benzene and pyrrole rings ranging 0.71–1.69° .

Q. How can conformational flexibility of the cyclohexene ring be quantified?

- Methodology : Apply Cremer-Pople puckering parameters to describe ring distortions. For example, the cyclohexene ring adopts an envelope conformation with puckering amplitude (q₂) ~0.5 Å and phase angle (φ₂) ~180° in related carbazole derivatives. Disorder in C2A–C4A positions (occupancy ~0.86/0.14) may require refinement with damping factors .

Q. How to resolve contradictions in reported dihedral angles of carbazole derivatives?

- Methodology : Compare crystallographic datasets using software like SHELXL. Discrepancies (e.g., dihedral angles of 1.35° vs. 1.69°) may arise from differences in hydrogen bonding or lattice constraints. Statistical analysis (e.g., mean squared displacement) can quantify thermal motion effects .

Q. What strategies improve synthetic yield and purity?

- Methodology :

- Optimization : Replace Lawesson’s reagent with milder thiocarbonyl agents to reduce side products.

- Purification : Use gradient column chromatography (petroleum ether/ethyl acetate) instead of single-solvent recrystallization.

- Yield Enhancement : Scale reactions under inert atmosphere to prevent oxime oxidation .

Q. How can computational methods predict biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.